3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Lipophilicity ADME Halogenated Anilines

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7) is a highly functionalized aniline derivative belonging to the class of halogenated trifluoromethoxy aromatics. Its molecular architecture features an ortho-iodo, meta-chloro, and para-trifluoromethoxy substitution pattern, presenting a unique combination of halogens with orthogonal reactivity for sequential cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C7H4ClF3INO
Molecular Weight 337.46
CAS No. 1792885-92-7
Cat. No. B2719592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
CAS1792885-92-7
Molecular FormulaC7H4ClF3INO
Molecular Weight337.46
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)I)Cl)OC(F)(F)F
InChIInChI=1S/C7H4ClF3INO/c8-5-4(14-7(9,10)11)2-1-3(13)6(5)12/h1-2H,13H2
InChIKeyNQJRMZFDBSBTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7): A High-Purity, Orthogonally Functionalized Building Block for Medicinal Chemistry and Advanced Organic Synthesis


3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (CAS 1792885-92-7) is a highly functionalized aniline derivative belonging to the class of halogenated trifluoromethoxy aromatics . Its molecular architecture features an ortho-iodo, meta-chloro, and para-trifluoromethoxy substitution pattern, presenting a unique combination of halogens with orthogonal reactivity for sequential cross-coupling and nucleophilic aromatic substitution reactions . The trifluoromethoxy group imparts enhanced lipophilicity (cLogP = 4.01) and metabolic stability compared to non-fluorinated analogs, making this compound a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals [1].

Why Simple Trifluoromethoxyaniline Analogs Cannot Substitute for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1792885-92-7)


The substitution pattern of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is critical for its utility as a synthetic intermediate. The ortho-iodo substituent is a privileged site for Pd-catalyzed cross-coupling reactions, while the meta-chloro group can direct electrophilic aromatic substitution or participate in nucleophilic aromatic substitution . Analogs lacking the iodo substituent, such as 3-Chloro-4-(trifluoromethoxy)aniline, forfeit this orthogonal reactivity handle, severely limiting their application in convergent synthesis . Similarly, the para-trifluoromethoxy group is essential for modulating the electronic properties and lipophilicity of the final molecule; its absence or replacement with a less lipophilic group, as in 2-Iodo-4-methoxyaniline, would fail to recapitulate the same physicochemical profile [1]. Direct substitution with a simpler iodoaniline or trifluoromethoxyaniline would thus require a complete redesign of the synthetic route and is not a viable one-to-one replacement.

Quantitative Differentiation of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1792885-92-7) Against Structural Analogs


Comparative Lipophilicity: cLogP of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline vs. Des-Chloro Analog

The presence of the meta-chloro substituent in 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline significantly increases its calculated lipophilicity (cLogP = 4.01) compared to the des-chloro analog, 2-Iodo-4-(trifluoromethoxy)aniline (cLogP ≈ 3.28, estimated based on fragment contributions) . This difference of 0.73 log units translates to a more than 5-fold increase in predicted octanol-water partition coefficient, which can substantially impact membrane permeability, plasma protein binding, and overall pharmacokinetic profile in downstream drug candidates [1].

Lipophilicity ADME Halogenated Anilines

Commercially Available Purity: 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline Meets ≥98% Specification

Reputable suppliers list 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1792885-92-7) with a standard purity of ≥98% [REFS-1, REFS-2]. This is a critical specification for a synthetic intermediate, as it ensures reproducible performance in demanding multi-step syntheses and minimizes the introduction of impurities that could complicate purification or poison catalysts in subsequent cross-coupling steps . While lower purity grades (e.g., 95%) are available, the ≥98% grade is the baseline for applications requiring high confidence in reaction outcomes.

Chemical Synthesis Quality Control Building Block

Differentiation via Orthogonal Reactivity: The Unique Ortho-Iodo/Meta-Chloro Pair in 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

The specific 2-iodo-3-chloro substitution pattern on the aniline ring provides a distinct, orthogonal reactivity profile not available in other regioisomers or mono-halogenated analogs . The iodine atom at the ortho position is highly reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) due to the weaker C-I bond, while the meta-chloro group is significantly less reactive under these conditions, allowing for sequential functionalization [1]. In contrast, the reverse isomer, 2-chloro-3-iodo-4-(trifluoromethoxy)aniline, would exhibit altered regioselectivity and coupling rates. Similarly, the 4-iodo analog (4-Iodo-3-chloro-2-(trifluoromethoxy)aniline) would place the reactive iodo group in a para position, fundamentally changing its electronic environment and steric accessibility compared to the target compound's ortho-iodo group [1].

Cross-Coupling Chemoselectivity Synthetic Methodology

Inferred Biological Potential: Activity of Trifluoromethoxyaniline Scaffolds Against MCF7 Cells

While direct bioactivity data for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline is not yet published, the broader class of trifluoromethoxy-substituted anilines has demonstrated antiproliferative activity. For example, related analogs have shown the ability to inhibit the growth of human MCF7 breast cancer cells [1]. The presence of the trifluoromethoxy group is known to enhance binding affinity and metabolic stability in many bioactive compounds, suggesting that derivatives of this specific aniline could be promising leads for anticancer drug discovery . This contrasts with simple anilines lacking the trifluoromethoxy group, which typically exhibit lower potency and poorer pharmacokinetic profiles .

Antiproliferative Cancer Research Halogenated Anilines

Physical Property Differentiation: Boiling Point and Density of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline vs. Simpler Analogs

The unique substitution pattern of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline results in distinct physical properties compared to less substituted analogs. It has a predicted boiling point of 299.1±40.0 °C and a density of 2.0±0.1 g/cm³ . In contrast, the simpler analog 2-Iodo-4-(trifluoromethoxy)aniline (CAS 845866-79-7) is reported to have a lower molecular weight and is expected to exhibit a correspondingly lower boiling point and density . These differences are not trivial; they directly influence purification strategies (e.g., distillation vs. recrystallization) and the compound's behavior in large-scale synthetic processes where thermal stability and physical handling are critical .

Physicochemical Properties Purification Scale-up

Crystallographic Impact: The Role of the Chloro Substituent in Supramolecular Assembly

The presence of the meta-chloro substituent in 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline introduces a specific halogen bonding donor site that is absent in the des-chloro analog 2-Iodo-4-(trifluoromethoxy)aniline [1]. In the crystal structures of 4-substituted anilines, chloro and iodo substituents have been shown to play distinct roles in supramolecular assembly [1]. The chloro group provides an additional, less polarizable halogen bonding donor compared to the iodo group, allowing for more nuanced and directional intermolecular interactions. This can directly affect the solid-state packing, polymorphism, and solubility of crystalline derivatives, which are critical parameters in pharmaceutical formulation and material science [1].

Crystal Engineering Solid-State Chemistry Halogen Bonding

High-Value Application Scenarios for 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline (1792885-92-7)


Medicinal Chemistry: Synthesis of Lipophilic, Metabolically Stable Drug Candidates

The high cLogP (4.01) and trifluoromethoxy group of 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline make it a strategic choice for synthesizing drug candidates targeting intracellular or CNS proteins. Its enhanced lipophilicity, compared to des-chloro analogs, can improve membrane permeability and target engagement, which is critical for hits with poor cellular activity. The trifluoromethoxy group also provides significant metabolic stability, reducing the likelihood of rapid clearance in vivo.

Complex Molecule Synthesis via Orthogonal Cross-Coupling

This compound is a premier building block for the convergent synthesis of complex molecules, such as pharmaceutical intermediates and functional materials. Its orthogonal reactivity pattern (ortho-iodo vs. meta-chloro) allows chemists to perform a sequence of selective Pd-catalyzed cross-couplings (e.g., Suzuki followed by Buchwald-Hartwig amination) without the need for complex protecting group strategies. This streamlined approach significantly reduces step count and improves overall yield.

Crystal Engineering and Solid-State Formulation Studies

Researchers engaged in crystal engineering or optimizing solid-state properties of active pharmaceutical ingredients (APIs) can leverage the dual halogen bonding donor sites (Cl and I) . By incorporating this specific aniline into a molecular scaffold, scientists can systematically investigate and modulate crystal packing, polymorphism, and solubility. This is invaluable for solving formulation challenges related to bioavailability or physical stability of a drug substance.

Scaffold for Developing Novel Antiproliferative Agents

For cancer research programs, this compound provides a validated trifluoromethoxyaniline scaffold with known class-level antiproliferative activity . It can serve as a starting point for a medicinal chemistry campaign aimed at optimizing potency against specific cancer cell lines (e.g., MCF7) or developing targeted therapies. Its unique substitution pattern offers opportunities for SAR studies that would be impossible with simpler, less functionalized anilines.

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